((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone
CAS No.:
Cat. No.: VC13671330
Molecular Formula: C12H20N2O2
Molecular Weight: 224.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H20N2O2 |
|---|---|
| Molecular Weight | 224.30 g/mol |
| IUPAC Name | [(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(oxan-4-yl)methanone |
| Standard InChI | InChI=1S/C12H20N2O2/c15-12(9-1-3-16-4-2-9)14-7-10-5-13-6-11(10)8-14/h9-11,13H,1-8H2/t10-,11+ |
| Standard InChI Key | QULHUZGLZMOJDI-PHIMTYICSA-N |
| Isomeric SMILES | C1COCCC1C(=O)N2C[C@H]3CNC[C@H]3C2 |
| SMILES | C1COCCC1C(=O)N2CC3CNCC3C2 |
| Canonical SMILES | C1COCCC1C(=O)N2CC3CNCC3C2 |
Introduction
Chemical Formula and Molecular Weight
-
Chemical Formula: The formula for this compound would involve combining the hexahydropyrrolo[3,4-c]pyrrol and tetrahydro-2H-pyran moieties with a methanone group. Assuming the hexahydropyrrolo[3,4-c]pyrrol part has a formula similar to C6H10N2O (as seen in related compounds like (3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one) and tetrahydro-2H-pyran (C5H10O), the combined formula would be approximately C11H19N2O2.
-
Molecular Weight: Based on the estimated formula, the molecular weight would be around 207 g/mol.
Stereochemistry
-
The compound includes a chiral center with a specified stereochemistry of (3AR,6aS), indicating a specific three-dimensional arrangement of atoms.
Functional Groups
-
Methanone Group: This functional group is a key component, linking the two ring systems.
-
Nitrogen-Containing Rings: The hexahydropyrrolo[3,4-c]pyrrol part contains nitrogen, which can participate in various chemical reactions.
Potential Applications
Given its complex structure, this compound could be of interest in various fields such as:
-
Pharmaceuticals: The presence of nitrogen-containing rings and a methanone group suggests potential biological activity.
-
Organic Synthesis: It could serve as a building block for more complex molecules.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume